molecular formula C8H7N3O2S2 B11756154 Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate

Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate

Cat. No.: B11756154
M. Wt: 241.3 g/mol
InChI Key: GXBXMSZVMXGCMF-UHFFFAOYSA-N
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Description

Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine familyThe unique structure of this compound, which includes both thiazole and pyrimidine rings, contributes to its diverse chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . This reaction proceeds under mild conditions and yields the desired thiazolopyrimidine derivative in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it can stabilize the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to cell death . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate can be compared to other thiazolopyrimidine derivatives, such as:

These compounds share similar structural features but differ in their substituents and specific reactivity. The unique combination of thiazole and pyrimidine rings in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-sulfanylidene-6H-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c1-2-13-8(12)7-11-4-5(14)9-3-10-6(4)15-7/h3H,2H2,1H3,(H,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXMSZVMXGCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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